((2S,6S)-6-methylmorpholin-2-yl)methanol
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Overview
Description
((2S,6S)-6-methylmorpholin-2-yl)methanol is a chiral compound with a morpholine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxyl and morpholine functional groups makes it a versatile intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6S)-6-methylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with appropriate reagents. One common method includes the reduction of ((2S,6S)-6-methylmorpholin-2-yl)methanone using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
((2S,6S)-6-methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to form more complex alcohols or amines using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: Sodium borohydride, Lithium aluminum hydride
Substitution: Tosyl chloride, Bases like pyridine
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, substituted morpholine derivatives, and complex alcohols .
Scientific Research Applications
Chemistry
In chemistry, ((2S,6S)-6-methylmorpholin-2-yl)methanol is used as an intermediate in the synthesis of various chiral compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors .
Medicine
Medicinal chemistry explores the use of this compound in the synthesis of drugs with potential therapeutic effects. Its chiral nature makes it valuable in the development of enantiomerically pure pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of ((2S,6S)-6-methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- ((2S,6S)-6-hydroxymethylmorpholin-2-yl)methanol
- ((2S,6S)-6-methoxymorpholin-2-yl)methanol
- ((2R,6R)-6-methylmorpholin-2-yl)methanol
Uniqueness
((2S,6S)-6-methylmorpholin-2-yl)methanol is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in specific reactions and interactions that similar compounds may not exhibit .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2S,6S)-6-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
RLUNMFUEXOEXSZ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H](O1)CO |
Canonical SMILES |
CC1CNCC(O1)CO |
Origin of Product |
United States |
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